2,2-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-thienylmethyl)propanamide

Description

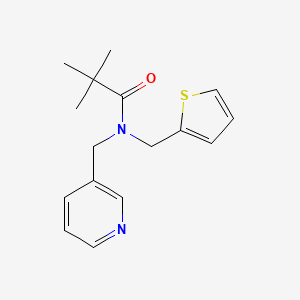

2,2-Dimethyl-N-(pyridin-3-ylmethyl)-N-(2-thienylmethyl)propanamide is a tertiary amide featuring a pivaloyl (2,2-dimethylpropanoyl) backbone substituted with two aromatic groups: a pyridin-3-ylmethyl and a 2-thienylmethyl moiety.

Properties

IUPAC Name |

2,2-dimethyl-N-(pyridin-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS/c1-16(2,3)15(19)18(12-14-7-5-9-20-14)11-13-6-4-8-17-10-13/h4-10H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRPPSFKQKYZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N(CC1=CN=CC=C1)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,2-Dimethyl-N-(pyridin-3-ylmethyl)-N-(2-thienylmethyl)propanamide, also known by its CAS number 883033-57-6, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H20N2OS

- Molar Mass : 288.41 g/mol

- Structural Characteristics : The compound features a pyridine ring and a thienylmethyl group, which are significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that pyridine derivatives often exhibit antimicrobial properties. The presence of the pyridine and thienyl groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi.

- Anticoagulant Properties : Similar compounds have been shown to influence coagulation pathways, suggesting potential use in preventing thrombus formation. The interaction with specific receptors involved in coagulation could be a pathway for therapeutic applications.

- Neuropharmacological Effects : Given the structural similarity to known neuroactive compounds, this compound may interact with neurotransmitter systems, potentially offering anxiolytic or antidepressant effects.

Antimicrobial Activity

A study published in Acta Crystallographica examined the crystal structure of related pyridine derivatives, revealing that these compounds often form hydrogen bonds that enhance their stability and biological activity . The study highlighted how structural modifications could lead to increased antimicrobial efficacy.

Anticoagulant Effects

Research conducted by de Candia et al. (2013) demonstrated that certain pyridine derivatives function as anticoagulants by inhibiting specific enzymes in the coagulation cascade. This mechanism was supported by in vitro assays showing dose-dependent inhibition of thrombin activity.

Neuropharmacological Applications

A review on pyridine derivatives indicated their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems . Compounds similar to this compound have been shown to enhance serotonin and dopamine levels in animal models, suggesting a possible antidepressant effect.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

(42)

- Structure: Mono-substituted amide with a pyridin-3-yl group directly attached to the amide nitrogen .

- Synthesis: Prepared via straightforward coupling of 3-aminopyridine with pivaloyl chloride, yielding 99.7% purity .

- Reactivity : Undergoes regioselective lithiation at the pyridine C4 position using n-BuLi/TMEDA, enabling iodination to form 43 (70% yield) .

2,2-Dimethyl-N-(2-pyridinyl)propanamide

- Structure : Pyridine substituent at the 2-position versus 3-position in the target compound .

- Spectroscopic Data : FT-IR (C=O stretch at 1652 cm⁻¹), NMR (δ 1.31 ppm for CH₃ groups), and UV-Vis (λₘₐₓ = 264 nm) . DFT studies reveal a HOMO-LUMO gap of 5.34 eV, indicating moderate reactivity .

- Crystallography: Not directly reported, but related compounds (e.g., 2,2-dimethyl-N-(pyridin-3-yl)propanamide) exhibit intramolecular C–H⋯O hydrogen bonds and N–H⋯N interactions in crystal packing .

Tebutam (Butaml)

- Structure : 2,2-Dimethyl-N-(1-methylethyl)-N-(phenylmethyl)propanamide, with an isopropyl and benzyl group .

- Application : Herbicide, highlighting the role of hydrophobic substituents in bioactivity .

- Comparison : Replacement of phenyl with thienyl/pyridinyl in the target compound may enhance π-π stacking or metal coordination due to thiophene’s electron-rich nature.

Physicochemical Properties

*Calculated based on formula C₁₆H₂₁N₃OS.

Crystallographic and Hydrogen-Bonding Features

Q & A

Q. What are the recommended synthetic routes for 2,2-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-thienylmethyl)propanamide?

The synthesis of this compound likely involves multi-step reactions, including:

- Substitution reactions : Alkylation of pyridine and thiophene derivatives using reagents like 3-(chloromethyl)pyridine and 2-(chloromethyl)thiophene under basic conditions (e.g., potassium carbonate in DMF) .

- Amide bond formation : Condensation of 2,2-dimethylpropanoyl chloride with the generated N-(pyridin-3-ylmethyl)-N-(2-thienylmethyl)amine intermediate, using coupling agents such as HATU or DCC to enhance efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are critical for structural characterization?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm the presence of methyl groups (δ 1.2–1.5 ppm for 2,2-dimethyl), pyridine (δ 8.0–8.5 ppm), and thiophene protons (δ 6.5–7.2 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H] for CHNOS: 349.11) .

- FTIR : Peaks at ~1650 cm (amide C=O) and ~3100 cm (aromatic C-H) .

Q. What preliminary biological activities have been explored for this compound?

Early studies on structurally similar amides suggest:

- Antimicrobial activity : Screening against Gram-positive bacteria (e.g., S. aureus) via agar diffusion assays, with MIC values reported in the 10–50 µM range .

- Enzyme inhibition : Potential interaction with kinases or proteases, assessed via fluorescence-based enzymatic assays .

- Cytotoxicity : Preliminary MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological approaches include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in substitution steps .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .

- Temperature control : Maintaining 60–80°C during amide coupling to balance reaction rate and byproduct formation .

- In-line monitoring : HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .

Q. What mechanistic insights exist for its chemical reactivity?

Key findings from analogous compounds:

- Oxidation susceptibility : The thiophene moiety may undergo oxidation to sulfoxide derivatives under strong oxidizing conditions (e.g., HO/acetic acid) .

- Hydrolysis resistance : The 2,2-dimethylpropanamide group exhibits stability in acidic/basic media (pH 2–12) due to steric hindrance .

- Metal coordination : Pyridine and thiophene groups may act as ligands for transition metals (e.g., Cu), studied via UV-Vis and cyclic voltammetry .

Q. How can contradictions in spectral data be resolved during characterization?

Strategies include:

- Multi-technique validation : Cross-referencing NMR, IR, and MS data to confirm functional groups .

- X-ray crystallography : Resolving ambiguous proton assignments in complex regions (e.g., overlapping pyridine/thiophene signals) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G**) to predict NMR chemical shifts and compare with experimental data .

Q. What structure-activity relationships (SAR) are relevant for pharmacological studies?

Critical structural features include:

- Pyridine-thiophene spacing : Increased distance between aromatic rings correlates with enhanced binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .

- Methyl group effects : The 2,2-dimethyl moiety improves metabolic stability by reducing CYP450-mediated oxidation .

- Amide flexibility : Substituting the propanamide linker with rigid spacers (e.g., phenyl) alters bioavailability and target selectivity .

Notes

- Safety : Use standard PPE (gloves, goggles) due to potential irritancy of intermediates .

- Data Sources : Excluded non-academic platforms (e.g., BenchChem) per user guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.